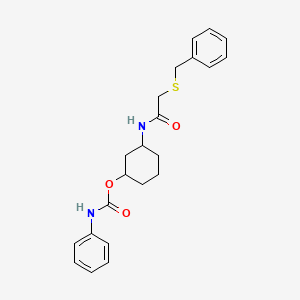

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

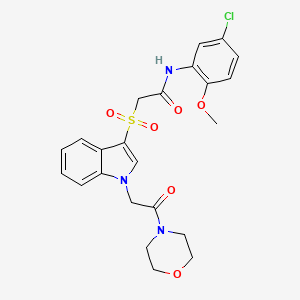

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate, also known as BAC, is a compound that has been extensively studied for its potential applications in the field of medicine. BAC is a derivative of cyclohexyl phenylcarbamate and is known to possess several unique properties that make it an attractive molecule for research.

Scientific Research Applications

- Benzylthioacetamido-cyclohexyl phenylcarbamate exhibits in vitro antioxidant activity. Researchers have evaluated its total antioxidant capacity, free radical scavenging ability, and metal chelating properties . These properties make it relevant for potential therapeutic interventions against oxidative stress-related diseases.

- In addition to its antioxidant effects, this compound has been tested for antibacterial activity. It was evaluated against both gram-positive and gram-negative bacteria. Such research contributes to our understanding of its potential use in combating bacterial infections .

- Amide compounds, including benzylthioacetamido-cyclohexyl phenylcarbamate, play a crucial role in drug discovery. Their diverse chemical structures and biological activities make them valuable candidates for developing novel pharmaceuticals .

- Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide derivatives. Benzylthioacetamido-cyclohexyl phenylcarbamate’s unique structure may have implications in these sectors .

- While specific studies on this compound are limited, its amide nature suggests potential relevance in cancer research. Amides have been investigated for their anti-tumor properties, and further exploration of benzylthioacetamido-cyclohexyl phenylcarbamate could yield insights into its anti-cancer effects .

- Understanding the metabolic pathways affected by benzylthioacetamido-cyclohexyl phenylcarbamate could provide insights into its broader biological impact. Researchers may explore its interactions with enzymes, receptors, or cellular processes .

Antioxidant Activity

Antibacterial Properties

Drug Discovery

Industrial Applications

Cancer Research

Metabolic Pathways and Disease Mechanisms

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit enzymes like β-n-acetylhexosaminidases and Protein Tyrosine Phosphatase 1B (PTP1B) . These enzymes play crucial roles in various biological processes, including glycosylation and insulin signaling, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution . The benzylthio group could potentially act as a leaving group, facilitating the interaction with the target enzyme.

Biochemical Pathways

Related compounds have been shown to affect pathways related to insulin signaling and glycosylation . These pathways are critical for maintaining cellular homeostasis and disruptions can lead to diseases such as diabetes and cancer.

Pharmacokinetics

For instance, the benzylthio group could potentially increase lipophilicity, enhancing absorption and distribution .

Result of Action

Based on the potential targets, it could potentially modulate insulin signaling and glycosylation processes, impacting cellular metabolism and protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the solvent and temperature . .

properties

IUPAC Name |

[3-[(2-benzylsulfanylacetyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(16-28-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGYVFSGJHTHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B2765157.png)

![N-(5-chloro-2-methylphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2765158.png)

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2765159.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)

![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)

![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)